molecular formula C16H16ClNOS3 B11177657 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

Cat. No.: B11177657
M. Wt: 370.0 g/mol
InChI Key: LLQZARSNJQMAPL-UHFFFAOYSA-N
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Description

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound that features a quinoline core structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps. One common approach is to start with the quinoline core and introduce the necessary substituents through a series of reactions. These reactions may include chlorination, alkylation, and thiolation under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
  • 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one

Uniqueness

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the sulfanylidenedithiolo group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C₁₅H₁₄ClNOS₃
  • Molecular Weight : 355.9 g/mol
  • IUPAC Name : 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

The compound features a chloro substituent and a thioxo group within a dithioloquinoline structure, which contributes to its unique reactivity and potential biological activity.

Structural Features

FeatureDescription
Chloro GroupEnhances electrophilicity
Thioxo GroupImparts unique reactivity
Dithioloquinoline CoreProvides multiple points of interaction with biological targets

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Induction of apoptosis in cancer cells.
  • Case Study : A study demonstrated that quinoline derivatives caused cell death in MCF-7 breast cancer cells with an IC50 of approximately 8.31 µM .

Antimicrobial Activity

Quinoline derivatives are also noted for their antibacterial properties against resistant strains:

  • Activity Against MRSA and VRE : Compounds similar to the target compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Other Biological Activities

The presence of sulfur in the structure suggests potential for additional biological activities, including:

  • Antioxidant Activity : Thioketones, including those related to the target compound, are known for their antioxidant properties.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression and inflammation .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions. Research on hybrid derivatives has been conducted to explore their biological activities further.

CompoundStructural FeaturesBiological ActivityNotes
1-phenyl-2-(4,4,8-trimethyl...)Similar thioxo structurePotential anticancerDifferent phenyl substitution
4,5-Dihydro-[1,2]dithiolo...Lacks chloro groupExplored for kinase inhibitionSimpler structure

Case Studies

  • Anticancer Activity : A derivative was tested against various cancer cell lines (HCT-116, RKO) showing IC50 values below 3 mM, indicating strong antiproliferative effects .
  • Antibacterial Efficacy : Compounds derived from quinoline structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with varying degrees of potency .

Properties

Molecular Formula

C16H16ClNOS3

Molecular Weight

370.0 g/mol

IUPAC Name

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

InChI

InChI=1S/C16H16ClNOS3/c1-8-5-6-11-10(7-8)12-13(21-22-15(12)20)16(3,4)18(11)14(19)9(2)17/h5-7,9H,1-4H3

InChI Key

LLQZARSNJQMAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)Cl

Origin of Product

United States

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